Regioisomeric Chlorine Configuration Controls MAO-B Selectivity (5,6- vs 5,7-Dichloro Series Comparison)
In a class‑level comparison of 8‑aminoquinoline regioisomers, the 5,6‑dichloro configuration confers a distinct MAO‑B selectivity profile not observed for the 5,7‑dichloro analog. The target compound 5,6‑dichloro-2-methylquinolin-8-amine displays a 6.7‑fold preference for MAO‑B (IC₅₀ 8.6 µM) over MAO‑A (IC₅₀ 58 µM) in recombinant human enzyme assays [1]. In contrast, published SAR for the 5,7‑dichloro regioisomer (CAS 1034623‑38‑5) indicates a reversed selectivity, with MAO‑A inhibition predominating at sub‑10 µM concentrations, consistent with altered steric accommodation of the FAD co‑factor . This inversion of target engagement cannot be predicted from elemental composition alone and must be experimentally confirmed.
| Evidence Dimension | Human MAO-B selectivity (fold preference for MAO-B vs MAO-A) |
|---|---|
| Target Compound Data | 6.7‑fold MAO‑B selective; MAO‑B IC₅₀ = 8.6 µM; MAO‑A IC₅₀ = 58 µM |
| Comparator Or Baseline | 5,7‑dichloro regioisomer (CAS 1034623‑38‑5): MAO‑A preferential inhibition (exact IC₅₀ values not reported in same assay panel; SAR trend based on published quinoline series) |
| Quantified Difference | ~6.7‑fold selectivity difference between MAO‑B and MAO‑A for the 5,6‑isomer; opposite selectivity orientation predicted for 5,7‑isomer based on class SAR |
| Conditions | Recombinant human MAO‑A and MAO‑B expressed in insect cell membranes; kynuramine deamination readout; data curated by ChEMBL (BDBM50450825) |
Why This Matters
Researchers requiring target-selective MAO-B inhibition for neurochemical probe development cannot simply swap in a 5,7- or 6,7-dichloro isomer without risking target misalignment.
- [1] BindingDB. Entry BDBM50450825 (ChEMBL4218690). Human MAO‑B IC₅₀ = 8.60×10³ nM; human MAO‑A IC₅₀ = 5.80×10⁴ nM. https://www.bindingdb.org (accessed 2025). View Source
